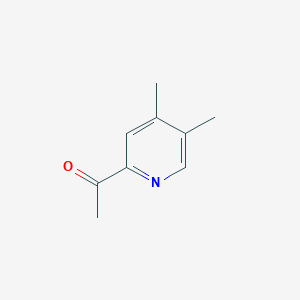
2-Acetyl-4,5-dimethylpyridine
Cat. No. B8660638
Key on ui cas rn:
1211536-74-1
M. Wt: 149.19 g/mol
InChI Key: RRJRSSFLDIKSBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06608070B1
Procedure details


The title compound was prepared along with 2-acetyl-4,5-dimethylpyridine from 3,4-dimethylpyridine-2-carbonitrile including 4,5-dimethylpyridine-2-carbonitrile in the ratio of 5.5 to 1 according to the procedure for preparing 2-acetyl-4-chloropyridine described in Example 33.




Name
Identifiers


|
REACTION_CXSMILES
|
[C:1]([C:4]1[CH:9]=[C:8]([CH3:10])[C:7](C)=[CH:6][N:5]=1)(=[O:3])[CH3:2].[CH3:12]C1C(C#N)=NC=CC=1C.CC1C(C)=CN=C(C#N)C=1.C(C1C=C(Cl)C=CN=1)(=O)C>>[C:1]([C:4]1[C:9]([CH3:12])=[C:8]([CH3:10])[CH:7]=[CH:6][N:5]=1)(=[O:3])[CH3:2]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)C1=NC=C(C(=C1)C)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC=1C(=NC=CC1C)C#N
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC1=CC(=NC=C1C)C#N
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)C1=NC=CC(=C1)Cl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(=O)C1=NC=CC(=C1C)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
